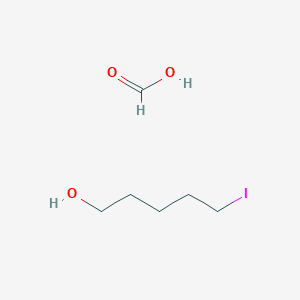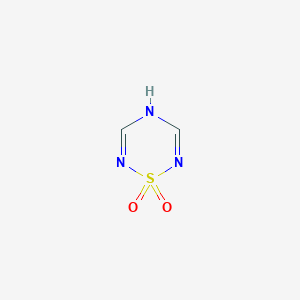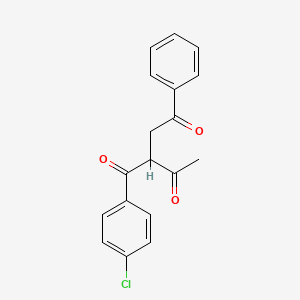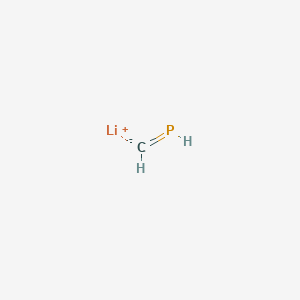![molecular formula C6H7Cl2NO3 B14364070 4-[2-Chloro(oxo)acetamido]butanoyl chloride CAS No. 91466-98-7](/img/structure/B14364070.png)
4-[2-Chloro(oxo)acetamido]butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Chloro(oxo)acetamido]butanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetamido group attached to a butanoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro(oxo)acetamido]butanoyl chloride typically involves the reaction of 4-aminobutyric acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro(oxo)acetamido]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and triethylamine.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4-[2-Chloro(oxo)acetamido]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-Chloro(oxo)acetamido]butanoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyryl chloride: Similar structure but lacks the acetamido group.
2-Chlorobutanoyl chloride: Similar structure but the chloro group is positioned differently.
Uniqueness
4-[2-Chloro(oxo)acetamido]butanoyl chloride is unique due to the presence of both a chloroacetamido group and a butanoyl chloride backbone. This combination of functional groups provides it with distinct reactivity and makes it a versatile reagent in various chemical transformations.
Properties
CAS No. |
91466-98-7 |
|---|---|
Molecular Formula |
C6H7Cl2NO3 |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
4-[(2-chloro-2-oxoacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3/c7-4(10)2-1-3-9-6(12)5(8)11/h1-3H2,(H,9,12) |
InChI Key |
SLGWOPVGJXMHTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)CNC(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)


